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Compound of Interest

Compound Name: PF-4136309

CAS No.: 1341224-83-6; 857679-55-1

Cat. No.: B2544593 Get Quote

Executive Summary & Mechanistic Rationale
PF-4136309 is a potent, selective, and orally bioavailable antagonist of the C-C motif

chemokine receptor 2 (CCR2).[1][2][3] In mouse models, it is primarily utilized to block the

recruitment of Ly6C

inflammatory monocytes from the bone marrow to sites of inflammation or the tumor
microenvironment (TME).

The Formulation Challenge
PF-4136309 presents a classic "brick dust" profile: it has high permeability but low aqueous

solubility (Class II in Biopharmaceutics Classification System).

Water Solubility: < 0.1 mg/mL (Insoluble).[2][3]

Organic Solubility: Soluble in DMSO (~20-100 mg/mL) and Ethanol.

Bioavailability: ~78% in rodents when properly formulated.

Scientific Directive: Do not attempt to dissolve this compound in pure saline or PBS for oral

gavage. It will precipitate, leading to erratic absorption and significant inter-animal variability.

The protocol below details the preparation of a homogeneous suspension using a viscosifying

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2544593?utm_src=pdf-interest
https://www.benchchem.com/product/b2544593?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018168/
https://www.medchemexpress.com/PF-4136309.html
https://www.selleckchem.com/products/pf-4136309.html
https://www.benchchem.com/product/b2544593?utm_src=pdf-body
https://www.medchemexpress.com/PF-4136309.html
https://www.selleckchem.com/products/pf-4136309.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2544593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


agent (CMC-Na or Methylcellulose) and a surfactant (Tween 80), which is the industry standard

for maximizing the oral exposure of this compound.

Formulation Protocols
Two vehicle options are presented. Protocol A is the recommended standard for multi-day

efficacy studies (chronic dosing). Protocol B is a solution-based formulation for acute

pharmacokinetic (PK) studies where rapid absorption is prioritized over vehicle tolerability.

Protocol A: Standard Suspension (Recommended for
Efficacy)
Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) + 0.1% (v/v)

Tween 80 in sterile water.

Reagents Required[1][2][3][4][5]
PF-4136309 (Solid powder)

Carboxymethylcellulose Sodium (CMC-Na) (Sigma or equivalent, medium viscosity)

Tween 80 (Polysorbate 80)

Sterile Water for Injection (WFI)

Glass mortar and pestle (Critical for particle size reduction)

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL)
Vehicle Preparation (Bulk):

Heat 100 mL of sterile water to ~60°C.

Slowly add 0.5 g of CMC-Na powder while stirring vigorously to prevent clumping.

Allow to cool to room temperature while stirring until clear/translucent.

Add 100 µL of Tween 80 (0.1%). Mix well. Store at 4°C for up to 1 week.
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Compound Dispersion (Daily Prep):

Weigh 50 mg of PF-4136309.

Transfer to a glass mortar.

Add a small volume (~200 µL) of the Vehicle (0.5% CMC/0.1% Tween) to "wet" the

powder.

Triturate (Grind): Use the pestle to grind the mixture into a smooth, white paste. This step

breaks down crystal aggregates and is vital for consistent bioavailability.

Gradually add the remaining vehicle in small increments, mixing thoroughly between

additions, until the total volume reaches 10 mL.

Final State: A homogeneous, white to off-white suspension.

Storage: Prepare fresh daily. If necessary, store at 4°C for <24 hours. Vortex vigorously

immediately before dosing.

Protocol B: Solution Formulation (Acute/PK Only)
Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water. Warning: High

PEG/DMSO content can cause gastrointestinal distress in mice if dosed repeatedly over many

days.

Dissolve PF-4136309 in 100% DMSO (5% of final volume). Vortex until clear.

Add PEG300 (40% of final volume). Vortex.

Add Tween 80 (5% of final volume). Vortex.

Slowly add Warm Water (50% of final volume) while vortexing.

Note: If precipitation occurs, sonicate at 37°C. If it remains cloudy, revert to Protocol A.

In Vivo Administration Strategy
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Dosing Parameters
Route: Oral Gavage (PO).

Dosage Range: 10 mg/kg to 100 mg/kg.

Standard Efficacy Dose: 50 mg/kg.

Frequency:BID (Twice Daily).

Reasoning: PF-4136309 has a half-life (

) of approximately 2.4 hours in mice.[2] Once-daily (QD) dosing leads to a "sawtooth" PK
profile where CCR2 is uninhibited for significant periods, allowing monocyte egress. BID
dosing ensures sustained receptor coverage.

Dosing Volume: 10 mL/kg (Standard for mice).

Example: A 25g mouse receives 250 µL of the formulation.

Dosing Table: 10 mL/kg Volume
Mouse Weight
(g)

Dose: 10
mg/kg

Dose: 50
mg/kg

Dose: 100
mg/kg

Volume
Administered
(µL)

20 g 0.2 mg 1.0 mg 2.0 mg 200 µL

25 g 0.25 mg 1.25 mg 2.5 mg 250 µL

30 g 0.3 mg 1.5 mg 3.0 mg 300 µL

Required Conc. 1 mg/mL 5 mg/mL 10 mg/mL

Experimental Validation (Pharmacodynamics)
To verify that your formulation and dosing regimen are active in vivo, you must validate target

engagement. The most robust readout is the sequestration of monocytes in the bone marrow.

Flow Cytometry Validation Panel
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Tissue: Peripheral Blood vs. Bone Marrow (Femur). Timepoint: 2-4 hours post-dose (Peak

effect).[1][2]

Collect blood (EDTA tubes) and Bone Marrow.

Lyse RBCs.

Stain with: CD45, CD11b, Ly6C, Ly6G, CCR2.

Expected Result:

Blood: Significant reduction in CD11b

/Ly6C

monocytes compared to Vehicle control.

Bone Marrow:Accumulation of CD11b

/Ly6C

monocytes (trapped due to CCR2 blockade).

Visualizations
Figure 1: Formulation Decision & Workflow
This logic flow ensures the correct vehicle is selected based on study duration.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4018168/
https://www.medchemexpress.com/PF-4136309.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2544593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: PF-4136309 Formulation

Define Study Duration

Acute / PK (< 24 hrs)

Rapid Absorption Needed

Chronic Efficacy (> 24 hrs)

Vehicle Tolerability Needed

Protocol B: Solution
5% DMSO / 40% PEG300 / 5% Tween / 50% H2O

Protocol A: Suspension (Standard)
0.5% CMC-Na + 0.1% Tween 80

Dose: 10-100 mg/kg BID
(Vol: 10 mL/kg)

CRITICAL STEP:
Triturate in mortar to wet powder

Click to download full resolution via product page

Caption: Decision matrix for vehicle selection. Protocol A (Suspension) is preferred for efficacy

studies to minimize vehicle-induced toxicity.

Figure 2: Mechanism of Action & Biological Readout
Understanding the pathway is essential for interpreting data.
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Caption: PF-4136309 blocks the CCL2-CCR2 axis, preventing monocyte egress from bone

marrow to blood, validating the PD marker.[6]
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Key Data: Solubility profiles in DMSO vs. Aqueous buffers.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2544593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

